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molecular formula C6H8N2O2 B1330302 5,7-Diazaspiro[3.4]octane-6,8-dione CAS No. 89691-88-3

5,7-Diazaspiro[3.4]octane-6,8-dione

Cat. No. B1330302
M. Wt: 140.14 g/mol
InChI Key: ILOQJTLRHGYIOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08710091B2

Procedure details

Sodium cyanide (1.47 g, 30 mmole) then ammonium carbonate (7.5 g, 78 mmole) are added under argon and at 23° to a solution of cyclobutanone (1.49 ml, 20 mmole) diluted in an ethanol-water solvent mixture (16 ml). The reaction mixture is heated for 6 hours at 70° C. After cooling down the reaction medium, water (15 ml) is poured in, then a solution of concentrated hydrochloric acid (13 ml) is added carefully. After stirring for 10 hours at 23° C. the ethanol and part of the water content of the reaction mixture are evaporated with a rotary evaporator. The precipitate is filtered on frit then washed with water. The expected compound is obtained in the form of a beige powder with a yield of 39% (1.1 g).
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
1.49 mL
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two
[Compound]
Name
mixture
Quantity
16 mL
Type
reactant
Reaction Step Three
Name
ethanol water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
Yield
39%

Identifiers

REACTION_CXSMILES
[C-]#N.[Na+].[C:4](=[O:7])([O-])[O-].[NH4+:8].[NH4+:9].[C:10]1(=O)[CH2:13][CH2:12][CH2:11]1.Cl.[CH2:16]([OH:18])C.O>O.C(O)C>[CH2:11]1[C:10]2([C:16](=[O:18])[NH:9][C:4](=[O:7])[NH:8]2)[CH2:13][CH2:12]1 |f:0.1,2.3.4,7.8|

Inputs

Step One
Name
Quantity
1.47 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
7.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]
Name
Quantity
1.49 mL
Type
reactant
Smiles
C1(CCC1)=O
Step Two
Name
Quantity
13 mL
Type
reactant
Smiles
Cl
Step Three
Name
mixture
Quantity
16 mL
Type
reactant
Smiles
Name
ethanol water
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O.O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added carefully
CUSTOM
Type
CUSTOM
Details
are evaporated with a rotary evaporator
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered on frit
WASH
Type
WASH
Details
then washed with water

Outcomes

Product
Name
Type
product
Smiles
C1CCC12NC(NC2=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 39%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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